molecular formula C17H22N6O2 B2645681 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine CAS No. 93438-27-8

2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine

Cat. No.: B2645681
CAS No.: 93438-27-8
M. Wt: 342.4 g/mol
InChI Key: MKAUGKLCEXBZIA-UHFFFAOYSA-N
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Description

2-Anilino-4,6-Di(4-morpholinyl)-1,3,5-triazine (CAS 93438-27-8) is a high-purity triazine derivative of significant interest in chemical and materials science research. This compound, with the molecular formula C₁₇H₂₂N₆O₂ and a molecular weight of 342.4 g/mol, is characterized by its high melting point of 171-174 °C . Its structural framework, featuring a central 1,3,5-triazine ring symmetrically substituted with morpholino groups and an anilino substituent, makes it a valuable scaffold for the development of novel heterocyclic compounds and polymeric materials. Researchers utilize this compound as a key building block in organic synthesis and as a potential monomer for creating polymers with specific thermal and chemical stability, given its high boiling point of 574.4 °C and flash point of 301.2 °C . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-2-4-14(5-3-1)18-15-19-16(22-6-10-24-11-7-22)21-17(20-15)23-8-12-25-13-9-23/h1-5H,6-13H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAUGKLCEXBZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine, a compound with the molecular formula C17H22N6O2C_{17}H_{22}N_{6}O_{2} and a molecular weight of 342.40 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H22N6O2C_{17}H_{22}N_{6}O_{2}
  • Molecular Weight : 342.40 g/mol
  • Melting Point : 171-174 °C
  • CAS Number : 93438-27-8

These properties make it suitable for various applications in medicinal chemistry and pharmacology.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Antitumor Activity : This compound has shown promise in inhibiting tumor cell proliferation. Studies suggest it may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary data indicate that this triazine derivative possesses antimicrobial activity against various bacterial strains, suggesting potential use as an antibiotic agent.
  • Neuroprotective Effects : Evidence from cellular models indicates that it may protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases.

Antitumor Activity

A study conducted by Zohar et al. (2022) explored the effects of this compound on SH-SY5Y neuroblastoma cells. The findings revealed that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways.

StudyCell LineConcentrationEffect
Zohar et al. (2022)SH-SY5Y10 µM50% reduction in cell viability

Antimicrobial Activity

In another study referenced by Suzzi et al. (2022), the compound was tested against multiple bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus25

Neuroprotective Effects

Research by Sheppard et al. (2022) demonstrated that treatment with this compound reduced oxidative stress markers in primary neuronal cultures exposed to hydrogen peroxide.

TreatmentOxidative Stress Marker Reduction (%)
Control0
Compound40

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-Anilino-4,6-Di(4-morpholinyl)-1,3,5-triazine and analogous compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 170918-42-0 2-anilino, 4,6-morpholinyl C₁₁H₁₃N₅O₂ 247.26 (calculated) Soluble in organic solvents; used as a synthetic intermediate
2-Chloro-4,6-Di(4-morpholinyl)-1,3,5-triazine 7597-22-0 2-chloro, 4,6-morpholinyl C₁₁H₁₆ClN₅O₂ 285.73 Melting point: 125–130°C; irritant; used in drug/pesticide synthesis
2,4,6-Tris(4-morpholinyl)-1,3,5-triazine 16303-23-4 2,4,6-morpholinyl C₁₅H₂₄N₆O₃ 336.39 Density: 1.298 g/cm³; high thermal stability
2-Amino-4,6-Di(aziridin-1-yl)-1,3,5-triazine (tetrazole derivative) - 2-amino, 4,6-aziridinyl, tetrazole C₁₈H₂₂N₁₂O₄ 482.45 DNA binding constant: ~10⁸ L/mol; antitumor activity
6-Anilino-1,3,5-triazine-2,4-dithiol 13733-91-0 2-anilino, 4,6-dithiol C₉H₇N₃S₂ 213.31 Tariff code: 29336980; sulfur-rich structure

Functional and Application Differences

  • Reactivity: The chloro-substituted triazine (CAS 7597-22-0) exhibits higher electrophilicity due to the chlorine atom, enabling nucleophilic substitution reactions for further derivatization . The anilino-morpholinyl triazine (CAS 170918-42-0) lacks a leaving group, limiting its direct reactivity but enhancing stability for use in coupling reactions .
  • No direct biological data are available for this compound, but its structural similarity to intermediates in drug synthesis suggests indirect pharmacological relevance .
  • Industrial Use :
    • The tris-morpholinyl triazine (CAS 16303-23-4) is employed in materials science due to its thermal stability and rigid structure .
    • The dithiol-substituted triazine (CAS 13733-91-0) may serve in polymer crosslinking or metal coordination due to its sulfur moieties .

Key Research Findings and Discrepancies

  • Molecular Formula Conflicts: The molecular formula of this compound is inconsistently reported. , and 12 list it as C₁₁H₁₃N₅O₂, but stoichiometric calculations based on substituents suggest a larger formula (e.g., C₁₇H₂₂N₆O₂).
  • Safety Data :
    • While the carboxylic acid variant (CAS 626223-48-1) requires medical consultation upon exposure , safety data for the target compound remain unverified.

Q & A

Basic Research Question

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1550–1600 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
  • ¹H NMR : Assigns protons adjacent to substituents. For example, aryl protons from aniline appear as multiplet signals at δ 6.5–7.5 ppm, while morpholine protons resonate as triplets near δ 3.5–3.7 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns (e.g., loss of morpholine groups) validate substitution sites .
  • Elemental analysis : Matches calculated vs. observed C/H/N/O percentages to verify purity (>95% recommended) .

How can computational chemistry tools like quantum mechanical calculations be integrated with experimental synthesis to predict reaction pathways?

Advanced Research Question

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example, ICReDD employs these to predict energy barriers for nucleophilic substitution at triazine positions .
  • Data-driven optimization : Machine learning algorithms analyze experimental datasets (e.g., solvent effects, catalyst loading) to recommend optimal conditions (e.g., acetone as solvent for regioselectivity) .
  • Validation : Simulated reaction outcomes (e.g., substitution order) are cross-validated with experimental yields and spectroscopic data .

What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in triazine reaction mechanisms?

Advanced Research Question

  • Multi-method validation : Combine computational predictions with kinetic studies (e.g., time-resolved NMR) to identify unaccounted intermediates (e.g., zwitterionic species in substitution reactions) .
  • Sensitivity analysis : Test variables (e.g., solvent polarity, temperature) to pinpoint discrepancies. For example, polar aprotic solvents may stabilize unexpected intermediates, altering regioselectivity .
  • Collaborative frameworks : Use platforms like COMSOL Multiphysics to simulate and compare multiple reaction scenarios, narrowing hypotheses for experimental testing .

What methodological approaches are used to establish structure-activity relationships (SAR) in triazine-based antimicrobial agents?

Advanced Research Question

  • Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine to assess antimicrobial potency against E. coli or S. aureus .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., dihydrofolate reductase) .
  • In vitro assays : Minimum inhibitory concentration (MIC) tests correlate substituent electronegativity (e.g., Cl vs. CF₃ groups) with activity. For example, electron-withdrawing groups enhance membrane penetration .

How does factorial experimental design optimize reaction conditions for triazine derivative synthesis?

Advanced Research Question

  • Variable selection : Screen factors like temperature (25–80°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (acetone vs. DMF) using a 2³ factorial design .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield. For example, high temperature and low catalyst loading may synergistically improve disubstitution efficiency .
  • Validation : Confirm optimized conditions (e.g., 60°C, 0.5 eq. Et₃N in acetone) with triplicate runs, achieving >90% reproducibility .

What protocols ensure data integrity when using AI-driven platforms for reaction optimization?

Advanced Research Question

  • Data curation : Annotate raw datasets (e.g., reaction conditions, yields) with metadata (e.g., equipment calibration dates) to minimize noise .
  • Encryption and access control : Secure cloud platforms (e.g., LabArchives) with AES-256 encryption and role-based permissions protect sensitive data .
  • Audit trails : Blockchain-based logging tracks data modifications, ensuring traceability for regulatory compliance .

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